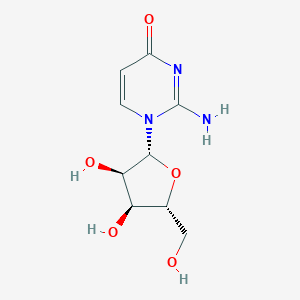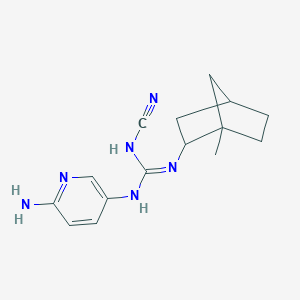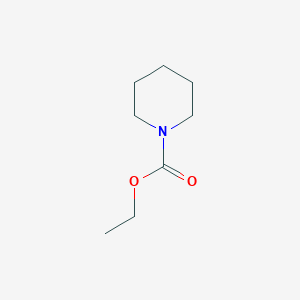
Phenethyl carbamate
Overview
Description
Phenethyl carbamate is a type of carbamate compound . Carbamates are a category of organic compounds with the general formula R2NC(O)OR and structure >N−C(=O)−O−, which are formally derived from carbamic acid (NH2COOH) .
Synthesis Analysis
Phenethyl carbamate can be synthesized by carbonate aminolysis and isocyanate chemistry . The process involves oxycarbonylation with phenyl chloroformate, carbamoylation with 3,5-dimethylphenyl isocyanate, and subsequent aminolysis .Molecular Structure Analysis
The molecular formula of Phenethyl carbamate is C9H11NO2 . The crystal structure of a similar compound, methyl (1-phenylethyl)carbamate, has been studied . The carbamate functional moiety (N1/C3/O3/O2) is essentially planar .Chemical Reactions Analysis
Carbamates, including Phenethyl carbamate, can be involved in various chemical reactions. For instance, they can be formed from chloroformates and amines . Also, they can be part of Buchwald–Hartwig couplings .Physical And Chemical Properties Analysis
Carbamates, including Phenethyl carbamate, have high density of functional groups (e.g., hydroxyl), diversity of structures based on different configuration, and ideal biocompatibility as they are ubiquitous in the body .Scientific Research Applications
Bacterial Biofilm Inhibition
Phenethyl carbamate derivatives have been studied for their potential to inhibit bacterial biofilms. This is particularly significant in the medical field where biofilms can protect bacteria from antibiotics and the immune system, leading to persistent infections . Research has shown that certain derivatives can prevent the formation of biofilms by Staphylococcus aureus, a common cause of hospital-acquired infections .
Chiral Separation in Analytical Chemistry
In analytical chemistry, Phenethyl carbamate is used to create chiral selectors for high-performance liquid chromatography (HPLC). These selectors can separate enantiomers, which is crucial for the pharmaceutical industry to ensure the correct active form of a drug is produced .
Agricultural Applications
While specific data on Phenethyl carbamate in agriculture is limited, carbamate compounds in general are widely used as pesticides. They function as insecticides, fungicides, and herbicides. The environmental impact of such compounds is a significant area of study, focusing on their biodegradation and the development of less toxic alternatives .
Material Science
Phenethyl carbamate plays a role in material science, particularly in the synthesis of polymers and plastics. Carbamate groups are integral in creating polyurethanes, which are used in a wide range of products from foams to coatings .
Environmental Impact Studies
The environmental impact of carbamates, including Phenethyl carbamate, is a critical area of research. Studies focus on their persistence in the environment, their potential to cause harm to non-target species, and the development of microbial degradation pathways to mitigate their impact .
Industrial Uses
In the industrial sector, Phenethyl carbamate is used in the production of various chemicals and intermediates. Its role in the synthesis of other compounds and as a reagent in chemical reactions is of particular interest to industrial chemists .
Medicinal Chemistry
Carbamate compounds, including Phenethyl carbamate, are explored for their medicinal properties. They are used in drug design due to their stability and ability to interact with biological targets. The carbamate group can improve the pharmacokinetic properties of drugs, making this an important field of study .
Analytical Method Development
Phenethyl carbamate derivatives are used in the development of analytical methods. They serve as standards and reagents in various chemical analyses, helping to quantify and identify substances in complex mixtures .
Mechanism of Action
Target of Action
Phenethyl carbamate primarily targets acetylcholinesterase (AChE) , a key enzyme in the nervous system of animals . AChE terminates impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine . Inhibition of AChE results in a build-up of acetylcholine and overstimulation of acetylcholine receptors, leading to subsequent toxicity .
Mode of Action
Phenethyl carbamate, like other carbamates, can inhibit AChE by forming a covalent bond through carbamylation . This interaction with AChE leads to changes in the enzyme’s activity, effectively inhibiting its function . The compound’s mode of action is dependent on its affinity for the enzyme and the reactivity of the ester .
Biochemical Pathways
The primary biochemical pathway affected by phenethyl carbamate is the cholinergic pathway . By inhibiting AChE, phenethyl carbamate disrupts the normal function of this pathway, leading to an accumulation of acetylcholine in the synaptic cleft . This can result in overstimulation of cholinergic receptors and subsequent toxicity .
Pharmacokinetics
These properties suggest that phenethyl carbamate may have similar characteristics, potentially impacting its bioavailability .
Result of Action
The molecular and cellular effects of phenethyl carbamate’s action primarily involve the disruption of normal neurotransmission due to AChE inhibition . This can lead to a range of effects, from mild symptoms such as salivation and lacrimation, to more severe effects such as muscle weakness, breathing difficulties, and even death in cases of severe poisoning .
Action Environment
Environmental factors can influence the action, efficacy, and stability of phenethyl carbamate. For instance, the presence of other substances, pH levels, temperature, and even the specific characteristics of the local biota can impact how the compound behaves in the environment . .
Safety and Hazards
Carbamates, including Phenethyl carbamate, are intentionally toxic, and this is more towards non-target organisms . They can become environmental contaminants through their use and application . The safety data sheet for a similar compound, Phenyl carbamate, provides measures on fire-fighting, transport, and recycling and disposal .
Future Directions
properties
IUPAC Name |
2-phenylethyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAUTBNKPSNTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879506 | |
| Record name | CARBAMIC ACID, 2-PHENYLETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenethyl carbamate | |
CAS RN |
6326-19-8, 17576-39-5 | |
| Record name | Phenethyl carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, ethyl-, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-31196 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CARBAMIC ACID, 2-PHENYLETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENETHYL CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GM9A2CI6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of Phenethyl Carbamate derivatives in medicine?
A1: Research suggests that Phenethyl Carbamate derivatives show promise as antibacterial agents, particularly against drug-resistant strains. For instance, specific Phenethyl Carbamate-containing β-lactams demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and linezolid-resistant strains. [] Additionally, certain derivatives effectively inhibited biofilm formation in various bacterial strains, including MRSA. [, ]
Q2: How does the structure of Phenethyl Carbamate influence its antibacterial activity?
A2: Studies exploring Structure-Activity Relationships (SAR) have revealed that modifications to the Phenethyl Carbamate scaffold significantly impact its antibacterial activity. Notably, the nature of the substituent on the carbamate nitrogen plays a crucial role. For example, incorporating benzyl or Phenethyl groups on this nitrogen, as opposed to aryl groups, led to a significant increase in potency against Staphylococcus aureus, including MRSA strains. []
Q3: Have any studies investigated the potential of Phenethyl Carbamate derivatives in cancer treatment?
A3: While limited, some research suggests that Phenethyl Carbamate derivatives could play a role in cancer therapy. One study examined Ethyl N-(2-phenethyl) carbamate (NP-1) as a potential small molecule adjuvant to enhance the efficacy of other anticancer agents. The results indicated that NP-1, at specific concentrations, increased the sensitivity of certain cancer cell lines (MCF-7 and N2a) to the cytotoxic effects of other natural product compounds. []
Q4: Is there any information available regarding the safety and toxicity of Phenethyl Carbamate and its derivatives?
A4: The provided research primarily focuses on the synthesis and in vitro activity of Phenethyl Carbamate derivatives. Detailed toxicological studies and safety profiles, particularly in the context of human health, are not covered in these papers. Further research is necessary to assess potential toxicity, adverse effects, and long-term safety implications.
Q5: Are there any analytical techniques commonly employed for the characterization and quantification of Phenethyl Carbamate derivatives?
A5: Although not explicitly detailed in these papers, High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing Phenethyl Carbamates. Specifically, chiral HPLC, employing a stationary phase like amylose-tri((S)-α-phenethyl carbamate, can effectively separate and quantify enantiomers of these compounds. [] This method is crucial for controlling the quality of drugs containing Phenethyl Carbamate moieties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




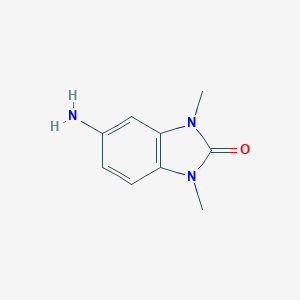


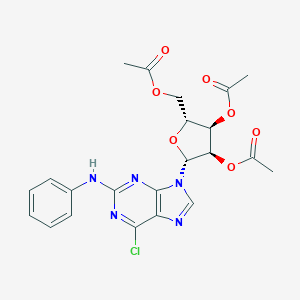
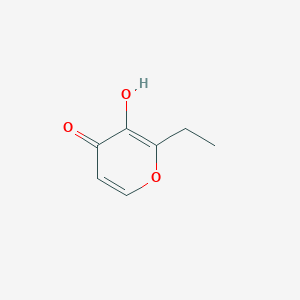
![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)

